molecular formula C24H18ClFN2O2 B2987849 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 339096-93-4

5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2987849
CAS No.: 339096-93-4
M. Wt: 420.87
InChI Key: DZZNKUKNAZJXGF-HAHDFKILSA-N
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Description

The compound 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as the target compound) is a pyrrol-2-one derivative with the molecular formula C₂₄H₁₈ClFN₂O₂ and a molecular weight of 420.868 g/mol . Its structure features:

  • A (Z)-configured methylene group linked to a 2-chloroanilino moiety.
  • 4-Fluorophenyl and 4-methoxyphenyl substituents at the 4- and 1-positions of the pyrrolone core, respectively.
  • A ChemSpider ID of 4749124 and MDL number MFCD00231860 .

The 2-chloroanilino moiety may influence intermolecular interactions, such as hydrogen bonding, critical for pharmacological activity.

Properties

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-30-19-12-10-18(11-13-19)28-23(15-27-22-5-3-2-4-21(22)25)20(14-24(28)29)16-6-8-17(26)9-7-16/h2-15,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJSDKDEBXYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C21H19ClFNO2\text{C}_{21}\text{H}_{19}\text{ClFNO}_{2}

This structure contains multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial properties. In a study evaluating various synthesized derivatives, compounds similar to this pyrrole derivative demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was assessed using Minimum Inhibitory Concentration (MIC) values, which indicated its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The compound's anticancer potential has been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, likely mediated through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors. Further studies are needed to elucidate the exact mechanisms and efficacy in vivo .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease. The IC50 values for these activities were reported as follows:

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease1.13

These results highlight its potential use in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and certain gastrointestinal disorders .

Case Studies

  • Antibacterial Efficacy : A study conducted by Wani et al. (2017) demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against several strains, with specific derivatives showing MIC values lower than 10 µg/mL against S. typhi and B. subtilis.
  • Cancer Cell Line Studies : In a separate investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The target compound is compared to analogues from the literature (Table 1):

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Fluorophenyl (4), 4-Methoxyphenyl (1) 420.87 N/A N/A Z-configuration, chloro-anilino group
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 4-Chlorophenyl (5), 4-Aminophenyl (5) 393.87 209.0–211.9 46 Amino group enhances polarity
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) 4-Hydroxyphenyl (5), Phenyl (3,5) 357.41 138.1–140.6 63 Hydroxy group improves solubility
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiophen-2-yl (5), 4-Chlorophenyl (1) 381.90 N/A N/A Thiophene enhances π-stacking
5-(4-Chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-... Diethylaminoethyl (1), Benzoyl (4) 537.01 N/A N/A Aminoethyl group increases solubility

Key Observations:

  • The 4-methoxyphenyl group (target) vs. 4-hydroxyphenyl (16a) highlights a trade-off between lipophilicity (methoxy) and aqueous solubility (hydroxy).
  • Pharmacophore Diversity : The thiophen-2-yl group in introduces sulfur-based heteroaromaticity, which may enhance binding to hydrophobic pockets in biological targets, a feature absent in the target compound.
  • Solubility Modifiers: Compounds like incorporate diethylaminoethyl chains, which dramatically improve water solubility compared to the target’s methoxyphenyl group.

Pharmacological Implications

  • The 2-chloroanilino group in the target compound may facilitate hydrogen bonding with biological targets, similar to the 4-aminophenyl group in 15m , which could interact with acidic residues.
  • The 4-fluorophenyl moiety (target) vs. 4-chlorophenyl (15m) may alter binding affinity; fluorine’s smaller van der Waals radius and higher electronegativity often improve target selectivity.

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